1,1'-Bianthracene
Description
Significance and Context in Advanced Molecular Architectures
1,1'-Bianthracene serves as a crucial building block in the construction of complex and functional molecular systems. rsc.org Its rigid, planar anthracene (B1667546) components, coupled with the restricted rotation around the central C1-C1' single bond, give rise to unique conformational and electronic properties. This structural characteristic, known as atropisomerism, where stereoisomers result from hindered rotation, is a key feature of bianthracene derivatives and allows for the creation of chiral structures. figshare.cominflibnet.ac.inmdpi.com
The extended π-conjugated system of this compound and its derivatives makes them promising candidates for applications in organic electronics. ontosight.ailookchem.com Compounds with similar architectures are being investigated for their potential use in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors due to their semiconducting properties. ontosight.airesearchgate.net The ability to tune the electronic and optical properties of these molecules through chemical modification further enhances their significance in materials science. lookchem.com For instance, fluorinated 9,9'-bianthracene (B94274) derivatives have been explored as blue host materials for high-performance fluorescent electroluminescence. researchgate.netresearchgate.net
Historical Evolution of Bianthracene Chemistry Research
The study of bianthracenes is rooted in the broader history of polycyclic aromatic hydrocarbon (PAH) chemistry, which saw significant advancements with the rise of modern chemistry in the 17th century. solubilityofthings.com The initial focus was on the isolation, characterization, and understanding of the fundamental properties of these molecules. The concept of atropisomerism, first described in the early 20th century, provided a new lens through which to study biaryl compounds like bianthracenes. inflibnet.ac.in Christie and Kenner's successful resolution of the enantiomers of a substituted biphenyl (B1667301) in 1922 laid the groundwork for understanding and isolating atropisomers. inflibnet.ac.in
Over the years, research has evolved from fundamental studies to the targeted synthesis of bianthracene derivatives with specific functionalities. The development of sophisticated synthetic methodologies, such as the Suzuki coupling and Ullmann-type reactions, has enabled the creation of a wide array of bianthracene-based structures. researchgate.netnih.gov These advancements have been pivotal in exploring their applications in materials science, particularly in the bottom-up synthesis of graphene nanoribbons (GNRs). nih.govrsc.org The use of precursors like 10,10′-dibromo-9,9′-bianthracene (DBBA) on metal surfaces has allowed for the fabrication of GNRs with atomically precise structures. nih.govrsc.orgaip.org
Detailed Research Findings
Recent research has focused on harnessing the unique properties of this compound and its derivatives for various applications. The synthesis of novel blue-light-emitting materials based on bianthracene highlights their potential in OLED technology. researchgate.net Furthermore, the study of their photophysical properties, such as fluorescence emission behavior in different solvents, provides valuable insights into their excited-state dynamics. optica.orgacs.org Research into the on-surface synthesis of GNRs from bianthracene precursors continues to be an active area, with studies focusing on controlling the length, orientation, and electronic properties of the resulting nanostructures. nih.govrsc.org
| Property | Value | Reference |
| Molecular Formula | C28H18 | nih.gov |
| Molecular Weight | 354.4 g/mol | nih.gov |
| Appearance | Crystalline solid | |
| Solubility | Soluble in organic solvents | inflibnet.ac.in |
| Spectroscopic Data | Observation | Reference |
| 1H NMR | Aromatic protons observed in the range of δ 8.5–8.7 ppm. | |
| 13C NMR | Signals corresponding to the aromatic carbons. | researchgate.net |
| Mass Spectrometry (m/z) | 354.44 (M⁺) | |
| UV-Vis Absorption (λmax) | ~456 nm for some derivatives. | researchgate.net |
| Fluorescence Emission | Exhibits fluorescence, with emission properties dependent on the solvent and molecular structure. | researchgate.netoptica.org |
Structure
3D Structure
Properties
CAS No. |
1104-41-2 |
|---|---|
Molecular Formula |
C28H18 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-anthracen-1-ylanthracene |
InChI |
InChI=1S/C28H18/c1-3-9-21-17-27-23(15-19(21)7-1)11-5-13-25(27)26-14-6-12-24-16-20-8-2-4-10-22(20)18-28(24)26/h1-18H |
InChI Key |
XWSSEFVXKFFWLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C4=CC=CC5=CC6=CC=CC=C6C=C54 |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Bianthracene and Its Derivatives
Classical Coupling Strategies for Bianthracene Core Formation
The creation of the bianthracene core is predominantly achieved through coupling reactions that form a carbon-carbon bond between two anthracene (B1667546) units. Transition metal catalysis and reductive methods are the principal tools employed for this purpose.
Modern organic synthesis offers several powerful transition metal-catalyzed reactions for the formation of biaryl linkages. Palladium and nickel complexes are particularly effective for coupling anthracene precursors.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. wikipedia.org The reaction involves the cross-coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org For the synthesis of 1,1'-bianthracene, this typically involves reacting an anthracene boronic acid or its ester derivative with a 1-haloanthracene. uea.ac.uk
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the 1-haloanthracene. This is followed by a transmetalation step with the anthracene-boron species (activated by a base) and concludes with reductive elimination to yield the this compound product and regenerate the palladium(0) catalyst. libretexts.org
Research has shown that the Suzuki coupling between different anthracene precursors can yield a mixture of products, including the desired this compound, its 1,9'-bianthracene isomer, and homocoupled byproducts. uea.ac.uk The choice of halide, boron species, catalyst, and base is crucial for optimizing the yield of the target compound. uea.ac.uk For instance, experiments using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst with cesium fluoride (B91410) as the base have been investigated for this transformation. uea.ac.uk
| Aryl Halide | Boron Species | Catalyst (mol %) | Base (equiv) | Solvent | Conditions | Product Yield (this compound) |
|---|---|---|---|---|---|---|
| Iodoanthracene | Anthracene pinacol (B44631) boronic ester | Pd(dppf)Cl₂ (5) | CsF (4) | DME | 90 °C, 72 h | Mixture with byproducts |
| Bromoanthracene | Anthracene boronic acid | Pd(dppf)Cl₂ (5) | CsF (4) | DME | 90 °C, 72 h | Mixture with byproducts |
| Iodoanthracene | Anthracene ethylene (B1197577) glycol boronic ester | Pd(dppf)Cl₂ (5) | CsF (4) | DME | 90 °C, 72 h | Mixture with byproducts |
Nickel(0) complexes are effective catalysts for the homocoupling of aryl halides, a reaction often referred to as an Ullmann-type coupling. wikipedia.org This strategy can be applied to the synthesis of symmetrical biaryls like this compound from a 1-haloanthracene precursor. The process involves the reductive dimerization of the aryl halide in the presence of a stoichiometric or catalytic amount of a low-valent nickel species.
This methodology has been successfully used to synthesize derivatives of this compound. For example, dimers of anthra[1,2-a]anthracene-1-yl units have been synthesized through the Ni(0)-mediated coupling of the corresponding chloro derivatives, demonstrating the viability of this approach for creating a C1-C1' linkage between sterically demanding anthracene systems. researchgate.net
Reductive coupling provides a classical, metal-mediated route to biaryl compounds that does not rely on pre-formed organometallic reagents like boronic acids. This approach typically involves the reduction of an aryl halide using a reducing metal, such as zinc, which facilitates the dimerization.
A pertinent example of this strategy is the reductive coupling of 9,10-dibromoanthracene (B139309) using zinc powder and hydrochloric acid in tetrahydrofuran (B95107) (THF). Refluxing the mixture promotes an Ullmann-type coupling that forms the bianthracene structure. While this specific example leads to a 9,9'-bianthracene (B94274) derivative, the underlying principle is applicable to the synthesis of this compound from 1-haloanthracene precursors. The reaction proceeds through the reduction of the haloanthracene by the metal to form a highly reactive organometallic intermediate, which then couples with another molecule of the haloanthracene.
Transition Metal-Catalyzed Cross-Coupling Protocols
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
Regioselective Functionalization of the Bianthracene Moiety
Once the this compound core is synthesized, further derivatization is often desired to tune its physical and chemical properties. Halogenation is a key first step in this process, as the introduced halogen atoms serve as versatile handles for subsequent transformations.
The regioselective introduction of halogen atoms onto the this compound skeleton is a critical step for its elaboration. The electronic characteristics of the polycyclic aromatic system govern the positions most susceptible to electrophilic halogenation. Reagents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are commonly used for the selective halogenation of aromatic compounds under controlled conditions. researchgate.netlookchem.com The precise location of halogenation on the bianthracene core would depend on factors such as the solvent, temperature, and the specific halogenating agent used.
Following halogenation, the resulting halo-1,1'-bianthracenes can be used as substrates in a variety of cross-coupling reactions to install new functional groups. For example, a halogenated this compound can undergo a second Suzuki-Miyaura coupling reaction with a different aryl boronic acid to generate unsymmetrically substituted bianthracene derivatives. rsc.orgmdpi.com This two-step sequence of halogenation followed by cross-coupling provides a powerful strategy for constructing complex, functionalized this compound-based molecular architectures.
Introduction of Sterically Demanding Substituents
The introduction of sterically demanding substituents onto the this compound framework is a key strategy for tuning its properties and controlling its reactivity in subsequent transformations. A notable example involves the synthesis of triarylsulfonium (TAS) salts bearing bulky substituents. These syntheses have been achieved through methods such as the addition reactions of diaryl sulfide/sulfoxide to arynes and the Friedel–Crafts reaction of diaryl sulfoxide. nih.gov For instance, TAS salts with bulky groups like tris(2,5-dimethylphenyl)sulfonium and bis(2,5-dimethylphenyl)mesitylsulfonium have been successfully produced. nih.gov The increased steric hindrance around the sulfonium (B1226848) center has been shown to dramatically enhance the alkaline stability of these compounds. nih.gov
Another approach involves the incorporation of bulky groups at the α-C-atoms of related heterocyclic radicals. While not directly on a bianthracene core, the principles are transferable. Substituents commonly used in synthetic studies to provide steric shielding include tert-butyl, trimethylsilyl, and even larger groups like supersilyl [Si(SiMe3)3]. researchgate.net This strategy aims to stabilize reactive species by physically hindering dimerization or other unwanted reactions. researchgate.net
In the context of precursors for on-surface synthesis, sterically hindered N-heterocyclic carbenes (NHCs) have been developed. researchgate.net These ligands can influence the efficiency and selectivity of catalytic reactions, such as the hydrosilylation of alkynes, which is a fundamental method for creating organosilicon compounds. researchgate.net
Furthermore, the synthesis of 10,10'-dibromo-2,2'-di-ortho-tolyl-9,9'-bianthracene (12) serves as a precursor for pentagon-fused graphene nanoribbons (GNRs). mpg.de The synthesis of this molecule involves a multi-step solution-phase process, starting from the Suzuki-Miyaura coupling of methyl 2-(bromomethyl)benzoate with 4-methoxyphenyl (B3050149) boronic acid, followed by cyclization, reductive coupling, demethylation, and a final Suzuki-Miyaura coupling with ortho-tolylboronic acid before bromination. mpg.de
On-Surface Synthesis of Graphene Nanoribbons from Bianthracene Precursors
On-surface synthesis has become a powerful bottom-up approach for fabricating atomically precise graphene nanoribbons (GNRs). rsc.orggoogle.com This method relies on the use of specifically designed molecular precursors, often derivatives of this compound, which are deposited onto a catalytic metal surface under ultra-high vacuum (UHV) conditions. rsc.org A typical precursor is 10,10′-dibromo-9,9′-bianthryl (DBBA), which is used to synthesize 7-atom-wide armchair GNRs (7-AGNRs). rsc.orggoogle.com
The process generally involves two key thermally activated steps:
Polymerization: Upon heating, the precursor molecules undergo dehalogenation (cleavage of carbon-halogen bonds) and subsequently polymerize through reactions like the Ullmann coupling, forming long polymer chains. acs.orgresearchgate.netcsic.es For example, with DBBA on Au(111), this step occurs at around 200°C. csic.es
Cyclodehydrogenation: Further annealing at higher temperatures (e.g., around 400°C on Au(111)) triggers intramolecular C-H bond activation and subsequent C-C bond formation, leading to the planarization of the polymer chains into GNRs. rsc.orgresearchgate.net
The structure of the final GNR is encoded in the precursor molecule. acs.org For instance, 10,10′-dibromo-9,9′-bianthryl (DBBA) typically yields 7-AGNRs, while 2,2′-dibromo-9,9′-bianthryl leads to the formation of (3,1)-chiral GNRs. acs.orgacs.org Researchers have also synthesized various other GNR structures, including those with different widths, chiral edges, and fused rings, by modifying the bianthracene precursor. mpg.deresearchgate.net
Mechanistic Investigations of Surface-Confined Polymerization
Understanding the mechanisms of surface-confined polymerization is crucial for controlling the synthesis of GNRs. Studies combining scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and density functional theory (DFT) have provided significant insights into the reaction pathways. rsc.orgcnr.itnih.govqut.edu.au
The polymerization process is often found to follow a nucleation-and-growth model. nih.govqut.edu.au The initial formation of a stable nucleus (like a dimer) from the precursor molecules requires more energy than the subsequent growth of the polymer chain from that nucleus. cnr.it The entire process is not necessarily topotactic (where the orientation of the product is determined by the orientation of the reactants) but is often a diffusion-controlled process. cnr.it The adsorption configuration of the precursor molecules on the surface can also play a critical role in determining the reaction pathway. arxiv.orgrhhz.net
Role of Organometallic Intermediates in Reaction Pathways
Organometallic (OM) intermediates, where carbon atoms from the precursor molecules bond with metal adatoms from the substrate, play a significant role in the on-surface synthesis of GNRs, particularly on more reactive surfaces like Ag and Cu. oup.comresearchgate.netnih.gov
On Ag(111), DBBA molecules are partially debrominated at room temperature and form OM chains at elevated temperatures. researchgate.netnih.gov These OM intermediates are crucial for the subsequent Ullmann-type reaction to form polyanthracene chains. researchgate.netnih.gov If the Ullmann coupling is inhibited, heating these OM chains can lead to the formation of nanographenes instead of GNRs. researchgate.netnih.gov The transformation of OM chains into covalent polymer chains on Ag(111) can be visualized with STM, showing a characteristic periodicity of 0.9 nm for the polyanthracene chain. researchgate.netresearchgate.net
In contrast, on Cu(111), the formation of OM intermediates appears to block the intended 10,10' Ullmann coupling. researchgate.net Instead, the reactive Cu surface facilitates a dehydrogenative coupling at other positions (like the 2,2' sites), leading to the formation of chiral GNRs instead of the expected armchair GNRs. researchgate.netresearchgate.net
The formation of these OM intermediates is less prevalent on the more inert Au(111) surface, where the reaction often proceeds through a direct dehalogenation followed by radical polymerization. researchgate.net The stability of radical species on the surface is a key factor; on Ag(111), bi-radical biphenyls can be stabilized by surface adatoms, forming organometallic structures. arxiv.org
Substrate-Induced Directivity in Polymerization (e.g., Au(111), Ag(111), Cu(111))
The choice of substrate has a profound impact on the reaction pathways, activation temperatures, and the final structure of the synthesized GNRs. researchgate.netresearchgate.netunican.es
Au(111): As a relatively inert substrate, Au(111) is a common choice for GNR synthesis. researchgate.net With DBBA precursors, Au(111) facilitates the formation of straight 7-AGNRs through Ullmann coupling and subsequent cyclodehydrogenation. researchgate.netresearchgate.net The activation temperature for dehalogenation on Au(111) is higher than on more reactive substrates. researchgate.net For instance, DBBA molecules remain intact at room temperature, with dehalogenation starting around 80°C and completing at 200°C, while cyclodehydrogenation to form GNRs occurs at approximately 400°C. researchgate.net
Ag(111): This substrate is more reactive than gold. researchgate.net With DBBA, Ag(111) also yields 7-AGNRs, but the reaction proceeds through organometallic intermediates. researchgate.netnih.govresearchgate.net The debromination of DBBA can occur even at room temperature on Ag(111). researchgate.netnih.gov Interestingly, for 10,10′-dichloro-9,9′-bianthryl (DCBA) on Ag(111), both 7-AGNRs and (3,1)-chiral GNRs can be formed, demonstrating that a single precursor on a single surface can lead to different products. acs.org This suggests that Ag(111) can promote reaction pathways characteristic of both more inert (Au) and more reactive (Cu) surfaces. acs.org Ag(111) has also been shown to be more effective than Au(111) in promoting the formation of longer polyanthracene chains and GNRs. researchgate.net
Cu(111): Being the most catalytically active of the three, Cu(111) significantly lowers the activation temperatures for on-surface reactions. researchgate.net With DBBA, complete dehalogenation occurs at room temperature. researchgate.net The high reactivity of the Cu surface alters the reaction pathway, leading to the formation of chiral GNRs instead of the armchair variant seen on Au(111) and Ag(111). researchgate.netresearchgate.netunican.es This is attributed to the formation of stable organometallic intermediates that block the Ullmann coupling at the intended positions and promote dehydrogenative coupling at other sites. researchgate.net The resulting GNRs also tend to align along specific crystallographic directions of the Cu(111) substrate. researchgate.net
| Substrate | Precursor | Polymerization Temp. | Cyclodehydrogenation Temp. | GNR Product | Key Mechanistic Feature |
| Au(111) | DBBA | ~200 °C csic.es | ~400 °C researchgate.net | 7-AGNR researchgate.net | Direct Ullmann coupling researchgate.net |
| Ag(111) | DBBA | >180 °C unican.es | ~380 °C unican.es | 7-AGNR researchgate.net | Formation of organometallic intermediates is crucial researchgate.netnih.gov |
| Cu(111) | DBBA | Room Temp researchgate.net | ~200 °C researchgate.net | Chiral GNRs researchgate.netresearchgate.net | Organometallic intermediates block Ullmann coupling, promoting dehydrogenative coupling researchgate.net |
| Au(111) | DCBA | ~440 K acs.org | - | - | Higher dechlorination temperature than debromination acs.org |
| Ag(111) | DCBA | <440 K acs.org | - | 7-acGNRs & 3,1-cGNRs acs.org | Can promote both Ullmann and dehydrogenative coupling pathways acs.org |
Directed Assembly and Structural Control of Nanoribbon Architectures
Achieving control over the length, orientation, and assembly of GNRs is a significant challenge in on-surface synthesis but is crucial for the fabrication of functional electronic devices. rsc.org
One effective strategy to produce longer and more oriented GNRs is to start with a well-ordered, dense monolayer of the precursor molecules. rsc.org For example, when DBBA precursors are deposited on Au(111) at room temperature, they can self-assemble into a highly ordered monolayer where the molecules are aligned, and the bromine atoms of adjacent precursors are positioned close to each other. rsc.org Upon heating, these densely packed molecules are less likely to desorb or diffuse randomly, leading to more efficient polymerization along the pre-arranged molecular wires and resulting in longer and better-oriented GNRs. rsc.org
The underlying crystal structure of the substrate also plays a crucial role in directing the growth of GNRs. Anisotropic GNR growth has been observed on Au(100) compared to Au(111), which is attributed to stronger interactions between the DBBA precursor and the Au(100) surface. rsc.org Similarly, on a kinked Au(16 14 15) vicinal surface, the thermal activation processes cause a significant reshaping of the substrate's step-edges, which in turn aligns the GNRs along specific crystallographic directions. csic.es On Cu(111), GNRs show a clear preferential alignment with the low-index crystallographic directions of the substrate, whereas on Au(111) the alignment is more random. researchgate.net
Furthermore, the design of the precursor molecule itself can direct the assembly. Precursors with specific shapes and functional groups can be designed to steer the stepwise reaction on the metal surface, allowing for precise control over the GNR's width, edge topology, and orientation. researchgate.net This has enabled the creation of complex architectures like atomically sharp graphene heterojunctions and quantum dots. researchgate.net
Achieving Anisotropic Growth and Orientation
The bottom-up synthesis of graphene nanoribbons (GNRs) on metallic surfaces is a powerful method for creating atomically precise structures essential for novel electronic devices. rsc.org A significant challenge in this field is controlling the length and orientation of the GNRs during synthesis. rsc.org Research has demonstrated that using a well-ordered, dense monolayer of a this compound derivative, specifically 10,10′-dibromo-9,9′-bianthracene (DBBA), as a precursor on crystalline gold surfaces can lead to the growth of long and highly oriented GNRs. rsc.org
When DBBA precursors are deposited on a Au(111) surface at room temperature, they self-assemble into a well-ordered, dense monolayer. rsc.org Within this monolayer, the molecules arrange into straight wire-like structures where the bromine atoms of adjacent precursors are positioned next to each other. rsc.org Upon heating, these pre-arranged DBBA molecules are less likely to desorb from the surface and instead polymerize efficiently along the established molecular arrangement. rsc.org This method suppresses the random diffusion and desorption of precursors typically seen in conventional growth methods, resulting in GNRs that are longer and more uniformly oriented. rsc.org
The choice of the crystalline gold surface also plays a critical role in directing the growth. The interaction between the DBBA precursor and the gold substrate influences the final alignment of the GNRs. A comparative study of GNR growth on different gold crystal planes revealed that growth on a Au(100) surface results in even more pronounced anisotropic growth compared to a Au(111) surface. rsc.org This is attributed to stronger interactions between the DBBA molecules and the Au(100) surface. rsc.org Similarly, using a kinked Au(16 14 15) vicinal surface can induce a preferential alignment of GNRs along specific crystallographic directions. csic.es These findings provide fundamental insights into controlling GNR growth by carefully selecting the precursor arrangement and the substrate. rsc.org
| Parameter | Details | Source |
| Precursor Molecule | 10,10′-dibromo-9,9′-bianthracene (DBBA) | rsc.org |
| Substrates | Au(111), Au(100) | rsc.org |
| Deposition Condition | Room temperature, self-assembly into dense monolayer | rsc.org |
| Polymerization Step | Annealing to 200°C | csic.es |
| Cyclodehydrogenation | Annealing to 380°C - 400°C | rsc.orgcsic.es |
| Key Finding | A well-ordered precursor monolayer suppresses random diffusion, leading to longer and more oriented GNRs. | rsc.org |
| Substrate Effect | GNR growth is more anisotropic on Au(100) than on Au(111) due to stronger precursor-substrate interactions. | rsc.org |
Strategies for Pentagon-Fused Graphene Nanoribbon Fabrication
Incorporating non-hexagonal rings into the structure of graphene nanoribbons is a key strategy for fine-tuning their electronic properties. researchgate.netresearchgate.net An innovative on-surface synthesis approach utilizes a specifically designed this compound derivative to create armchair-edged GNRs that feature integrated five-membered rings. researchgate.netresearchgate.net
The chosen precursor for this synthesis is 10,10'-dibromo-2,2'-di-ortho-tolyl-9,9'-bianthracene. researchgate.net The synthesis of this precursor involves several steps, starting from the Suzuki-Miyaura coupling to form a benzoate (B1203000) derivative, followed by cyclization, reductive coupling, demethylation, and further coupling with ortho-tolylboronic acid before final bromination. researchgate.net
The fabrication of the pentagon-fused GNRs is achieved through a surface-catalyzed reaction under ultra-high vacuum (UHV) conditions. The process begins with the sublimation of the precursor onto a Au(111) substrate. researchgate.net Subsequent annealing initiates a series of reactions:
Polymerization: At approximately 300°C, the carbon-bromine bonds break, and the resulting radical intermediates polymerize. researchgate.net
Cyclodehydrogenation and Pentagon Formation: Further annealing activates the benzylic C-H bonds of the ortho-tolyl side groups. This activation leads to a cyclization reaction where the methyl groups couple with the GNR edges, forming methylene-bridged five-membered rings. researchgate.netresearchgate.net
High-resolution atomic force microscopy has confirmed the formation of these methylene-bridged pentagons at the edges of the GNRs. researchgate.netresearchgate.net Researchers observed that these structures persist even after annealing to 340°C. researchgate.netresearchgate.net However, the process is not perfect and can yield structural variations. These include fully conjugated pentagons with methine bridges, as well as defects that arise from the migration or complete cleavage of the methyl groups, resulting in sections of the GNR lacking the five-membered rings. researchgate.netresearchgate.net This work provides unprecedented insight into the on-surface reactivity of benzylic methyl groups, opening new avenues for creating novel carbon nanostructures. researchgate.net
| Step | Reaction | Reagents and Conditions | Yield | Source |
| 1 | Suzuki-Miyaura Coupling | (4-methoxyphenyl)boronic acid, Pd(PPh3)4, Cs2CO3, 1,2-dimethoxyethane/H2O, reflux | 78% | researchgate.net |
| 2 | Cyclization | Trifluoromethanesulfonic acid, CH2Cl2, room temperature | 86% | researchgate.net |
| 3 | Reductive Coupling/Dehydroxylation | Zn, ZnCl2, THF/H2O; then p-toluenesulfonic acid, toluene, 120 °C | 35% | researchgate.net |
| 4 | Demethylation/Triflation | BBr3, CH2Cl2; then pyridine, Tf2O, CH2Cl2, room temperature | 70% | researchgate.net |
| 5 | Suzuki-Miyaura Coupling | ortho-tolylboronic acid, Pd2(dba)3, SPhos, K3PO4, toluene, 105 °C | 78% | researchgate.net |
| 6 | Bromination | N-bromosuccinimide, CH2Cl2, room temperature | 79% | researchgate.net |
| 7 | On-Surface Synthesis | Au(111), Annealing at 300–340 °C | - | researchgate.net |
Photophysical Phenomena and Excited State Dynamics of 1,1 Bianthracene Systems
Electronic State Dynamics and Relaxation Processes
The dynamics of electronically excited states in bianthracene derivatives are complex, involving rapid structural and electronic reorganizations that are highly sensitive to the molecular geometry and the surrounding environment. Upon photoexcitation, these molecules can access various relaxation pathways, including the formation of charge-transfer states.
Formation and Characterization of Twisted Intramolecular Charge Transfer (TICT) States
The Twisted Intramolecular Charge Transfer (TICT) state is a key concept in photochemistry, describing a process where two linked chromophores twist relative to each other in the excited state, leading to a highly polar, charge-separated state. rsc.org This phenomenon is particularly prominent in molecules with donor-acceptor character and is heavily influenced by solvent polarity. ias.ac.in
In the context of bianthracenes, the 9,9'-bianthryl isomer is a classic example of a molecule that exhibits TICT behavior. ias.ac.in Its two anthracene (B1667546) rings are nearly perpendicular in the ground state due to steric hindrance. researchgate.netresearchgate.net Upon excitation, the molecule relaxes into a TICT state, a process governed mainly by the kinetics of polar solvent relaxation. ias.ac.in This state is characterized by the localization of a positive charge on one anthracene moiety and a negative charge on the other, effectively forming a radical ion pair. ias.ac.in The formation of the TICT state is often accompanied by a large Stokes shift and a significant increase in the excited-state dipole moment.
For fluorinated derivatives of 9,9'-bianthracene (B94274), the TICT excited state has been shown to play a crucial role in enhancing the efficiency of organic light-emitting diodes (OLEDs). researchgate.netrsc.org The TICT state can participate in a charge-transfer intersystem crossing mechanism, which facilitates the conversion of triplet excitons to singlet excitons, thereby increasing the fraction of radiatively decaying excitons. researchgate.netrsc.org
While extensively studied in 9,9'-bianthracene, detailed investigations into TICT state formation specifically for 1,1'-bianthracene are not widely reported. The geometry and electronic coupling between the anthracene units, dictated by the 1,1'- linkage, would be the primary factors determining if and how TICT states are formed and stabilized.
Symmetry-Breaking Charge Separation (SBCS) Dynamics
Symmetry-Breaking Charge Separation (SBCS) is a photophysical process where a symmetric molecule, upon excitation, develops a dipolar character, leading to charge separation between two identical halves. researchgate.netepj-conferences.org This phenomenon is fundamental to energy conversion processes, including natural photosynthesis, and is of great interest for developing artificial light-harvesting systems. researchgate.netosti.gov
The prototypical molecule for studying SBCS is 9,9'-bianthracene (BA). epj-conferences.orgosti.gov In its ground state, BA is symmetric with two orthogonal anthracene rings. After photoexcitation to a locally excited (LE) state, it can undergo charge transfer in polar solvents to form a state with positive and negative charges localized on the separate anthracene rings. epj-conferences.org This process is driven by fluctuations in the solvent environment. epj-conferences.org Time-resolved fluorescence studies have shown that the rate of SBCS in BA quantitatively matches the solvent relaxation time, indicating that the process is controlled by the rotational motion of the solvent molecules. epj-conferences.org
Recent studies on 1,9'-bianthracene, an isomer with reduced symmetry, have provided further insights. In polar solvents, its charge separation dynamics are also driven by solvent orientational motion. However, in nonpolar or slowly relaxing solvents, the excited state undergoes a structural relaxation to a slightly polar, distorted structure, which then drives the solvent reorganization. This suggests two distinct pathways to SBCS depending on the environment.
The competition between SBCS and another process called singlet fission (SF) has been demonstrated in single crystals of 9,9'-bianthracene. By intercalating solvent molecules of varying polarity into the crystal lattice, the dominant photophysical pathway can be tuned. In crystals containing the highly polar solvent benzonitrile, SBCS becomes the favored process over singlet fission. nih.govacs.org
Exciton (B1674681) Transport and Interaction in Condensed Phases
In the solid state, such as in nanoaggregates and thin films, the interactions between adjacent bianthracene molecules dictate the behavior of excited states. The collective nature of these excitations, known as excitons, and their ability to move through the material are critical for applications in optoelectronic devices.
Singlet Exciton Dynamics in Nanoaggregates and Thin Films
The morphology of the condensed phase significantly influences exciton dynamics. A comparative study of 9,9'-bianthracene (Bi-An) in the form of nanoaggregates (NA) and vapor-deposited thin films (TF) reveals these differences. acs.org
In Bi-An nanoaggregates, the emission spectrum is broad, indicating contributions from both excitonic states and longer-lived excimeric states, which are excited-state dimers formed between adjacent molecules. acs.org In contrast, the emission from Bi-An thin films is dominated by singlet excitonic states. acs.org Upon photoexcitation, both forms show the population of singlet excitons, which can be described as free excitons and self-trapped excitons (excimers). sci-hub.seacs.org The presence of defect sites, which can be more prevalent in aggregated forms, can reduce the lifetime of free excitons. sci-hub.se
Ultrafast transient absorption studies show that exciton diffusion is more efficient in the more ordered nanoaggregates compared to the thin films, which tend to have more packing irregularities. acs.org This leads to a shorter exciton diffusion length in the thin films.
| Sample | Singlet Exciton Diffusion Coefficient (D_S) [cm²/s] | Singlet Exciton Diffusion Length (L_S) [nm] |
| 9,9'-Bianthracene Nanoaggregate (Bi-An NA) | (2.1 ± 0.4) × 10⁻³ | 10.0 ± 1.0 |
| 9,9'-Bianthracene Thin Film (Bi-An TF) | (0.8 ± 0.2) × 10⁻³ | 5.0 ± 0.8 |
Table 1: Comparison of singlet exciton diffusion parameters for 9,9'-bianthracene nanoaggregates and thin films. The higher diffusion coefficient and length in nanoaggregates suggest a more ordered packing compared to the vapor-deposited thin film. Data sourced from a comparative study on excitonic processes. acs.org
Singlet-Singlet Annihilation and Triplet Exciton Generation
When the concentration of singlet excitons is high, as under intense laser excitation, they can interact with each other in a process known as singlet-singlet annihilation. This bimolecular process can lead to the formation of a higher-energy singlet state and a ground state molecule, or it can result in the generation of triplet excitons. rsc.org
Fluence-dependent transient absorption measurements on both 9,9'-bianthracene nanoaggregates and thin films have shown evidence of triplet exciton formation as a direct result of the singlet-singlet exciton annihilation process. acs.org This provides an alternative pathway to populate the triplet state, distinct from the more common intersystem crossing or energy transfer from a sensitizer. acs.orgacs.org This annihilation-mediated triplet generation is a significant finding, particularly for materials considered for applications involving triplet excitons, such as photon upconversion. acs.org
Environmental Modulation of Excited State Behavior
The photophysical pathways available to an excited bianthracene molecule are not solely determined by its intrinsic structure but are profoundly modulated by its local environment. Factors such as solvent polarity and the physical constraints of the condensed phase can dictate the ultimate fate of the excited state.
The influence of solvent is most clearly demonstrated in the processes of TICT and SBCS. As discussed, the stabilization of the highly polar charge-transfer state is favored in polar solvents. For 9,9'-bianthracene, increasing solvent polarity leads to the formation of the CT state from the initially populated LE state. epj-conferences.org
A striking example of environmental control is the selective tuning of photophysics in 9,9'-bianthracene single crystals. acs.org By growing crystals in the presence of different solvents, the intercalated solvent molecules alter the internal electric field of the crystal. nih.gov This allows for a switch between two competing photophysical pathways:
Solvent-free crystals undergo rapid singlet fission (<2 ps).
Crystals with moderately polar solvents (o-xylene, chlorobenzene) show charge-transfer-mediated singlet fission.
Crystals with a highly polar solvent (benzonitrile) exhibit symmetry-breaking charge separation (SB-CS) instead of singlet fission. nih.govacs.org
Influence of Solvent Polarity on Spectroscopic Responses
The nature of the solvent plays a pivotal role in the excited-state dynamics of bianthracenes, particularly in facilitating symmetry-breaking charge separation (SBCS). acs.orgresearchgate.net In these molecules, photoexcitation can lead to a state where the charge is asymmetrically distributed, with one anthracene ring becoming electron-rich (anionic) and the other electron-deficient (cationic). This process is profoundly influenced by the polarity of the solvent.
In studies on 1,9'-BA, the absorption spectrum, which corresponds to the initial excitation to a locally excited (LE) state, remains largely independent of solvent polarity. nih.gov However, the emission spectrum shows strong solvent dependence. acs.org In nonpolar solvents like cyclohexane (B81311), the emission is structured and mirrors the absorption spectrum. As solvent polarity increases, the emission peak undergoes a significant red-shift, becomes broader, and its intensity decreases. acs.orgacs.org This behavior is a hallmark of the formation of a charge-separated (CS) state, which is more stable in polar environments. acs.orgacs.org
For instance, the fluorescence lifetime of 1,9'-BA increases from 3.6 ns in nonpolar cyclohexane to 12 ns in the highly polar solvent dimethylformamide (DMF). acs.org This lengthening of the lifetime, along with the red-shifted emission, confirms that the emissive state in polar solvents has significant charge-transfer character. acs.org In strongly polar solvents like acetonitrile, the formation of the CS state is shown to be directly driven by the orientational motion of the solvent molecules. acs.orgresearchgate.net This "solvation control" allows for a direct transition from the initial Franck-Condon (FC) state to the CS state, bypassing intermediate twisted structures. acs.org The resulting CS state is confirmed by the appearance of transient absorption bands consistent with anthracene radical ions. acs.org
The behavior of the more symmetric 9,9'-BA further solidifies this principle. It is considered a classic example of a molecule undergoing Twisted Intramolecular Charge Transfer (TICT). In polar solvents, 9,9'-BA exhibits dual fluorescence: a normal band from a locally excited state and a highly red-shifted band from the polar TICT state. acs.orgresearchgate.net The formation of this charge-transfer state is facilitated by both the twisting motion between the two anthracene rings and the stabilizing effect of the polar solvent. researchgate.netresearchgate.net In some cases, at low temperatures in polar solvents, 9,9'-BA can achieve a complete electron transfer state, where the transient absorption spectrum can be fully represented by the sum of its cation and anion radical spectra. bibliotekanauki.pl
| Solvent | Dielectric Constant (ε) | 1,9'-BA Emission Peak | 1,9'-BA Fluorescence Lifetime (ns) | Key Observation |
| Cyclohexane | 2.0 | Structured | 3.6 | Locally Excited (LE) state emission. acs.org |
| Toluene | 2.4 | Red-shifted, decreased intensity | - | Partial charge-transfer character. acs.org |
| Tetrahydrofuran (B95107) (THF) | 7.6 | Red-shifted, decreased intensity | - | Increased charge-transfer character. acs.org |
| Acetonitrile (ACN) | 37.5 | Strongly red-shifted, broad | 10.9 | Dominant Charge-Separated (CS) state. acs.org |
| Dimethylformamide (DMF) | 36.7 | Strongly red-shifted, broad | 12.0 | Dominant Charge-Separated (CS) state. acs.org |
Role of Matrix Viscosity in Conformational Relaxation
Matrix viscosity, or the internal friction of the solvent, directly impacts the large-scale molecular motions required for conformational relaxation in the excited state. For bianthracenes, this relaxation often involves the torsional (twisting) motion between the two anthracene rings.
In nonpolar solvents of varying viscosity, the excited-state structural evolution of 1,9'-BA is found to be under diffusion control. acs.orgresearchgate.net This means the rate of relaxation is dependent on the solvent's viscosity (η) and temperature (T). acs.org Specifically, after an initial ultrafast relaxation, the subsequent structural evolution occurs on a picosecond timescale and follows a linear dependence on T/η, which is characteristic of a process governed by solvent friction. acs.orgresearchgate.net This diffusive process corresponds to the twisting of the anthracene rings toward a more stable, slightly polar excited state geometry. acs.org
Studies on 9,9'-BA in different alcohols highlight the role of viscosity-dependent solvation time. The formation of the charge-transfer state in ethanol (B145695) (≈20 ps) is significantly faster than in the more viscous n-butanol (≈70 ps), with these time constants being comparable to the average solvation times in these solvents. researchgate.net This demonstrates that when solvent reorganization is required to stabilize the charge-transfer state, the viscosity of the medium can dictate the rate of the process. researchgate.net
Conversely, when large-scale structural changes are suppressed, such as in a rigid methylcyclohexane (B89554) glass at 77 K or on a porous glass surface, the relaxation pathways are altered. researchgate.netkuleuven.be For 1,9'-BA in a frozen glass, the structured, mirror-image emission is recovered, indicating that the torsional relaxation to the distorted structure is inhibited. researchgate.net Similarly, for 9,9'-BA adsorbed on porous glass, where intramolecular motion is restricted, a charge-transfer state still forms rapidly (5-10 ps), suggesting that pre-existing ground-state distortions due to surface adsorption can facilitate charge separation without requiring large-scale, viscosity-dependent motion. kuleuven.be
Intramolecular Vibrational and Torsional Dynamics in Photoexcited States
Ultrafast Torsional Motion and Conformational Evolution
Upon absorption of a photon, the molecule arrives in a Franck-Condon (FC) excited state, which has the same (perpendicular) geometry as the ground state. From here, extremely fast conformational changes are initiated.
For 1,9'-BA, ultrafast transient absorption spectroscopy reveals that the FC state relaxes in approximately 500-700 femtoseconds (fs). acs.orgnih.gov This initial step involves moving away from the initial 90° twisted geometry. In polar solvents, this ultrafast step leads directly to the charge-separated (CS) state. acs.org In nonpolar solvents, it leads to an intermediate, distorted structure which then undergoes the slower, diffusion-controlled twisting motion discussed previously. acs.orgresearchgate.net
This sub-picosecond torsional relaxation is a common feature in bianthryl systems. Studies on 9,9'-BA describe this initial process as an "unhindered" or "inertial" torsional relaxation out of the FC geometry, occurring in less than 1 picosecond (ps). researchgate.net This motion is so fast that it is considered to be quasi-independent of the solvent environment, as significant energy is channeled into the torsional modes, allowing for rapid nuclear movement before significant interaction with the solvent can occur. researchgate.net Dynamic simulations of gas-phase 9,9'-BA show this evolution as an oscillation of the dihedral angle between the two anthracene moieties, twisting between 60° and 120°, accompanied by a shortening of the central C-C bond. researchgate.netresearchgate.net
| Compound | Solvent/Medium | Process | Timescale | Reference |
| 1,9'-BA | Acetonitrile (polar) | FC state → CS state | ~700 fs | acs.org |
| 1,9'-BA | Nonpolar Solvents | FC state → Distorted Intermediate | ~500 fs | nih.gov |
| 9,9'-BA | Diethylether | Unhindered Torsional Relaxation | < 1 ps | researchgate.net |
| 9,9'-BA | Heptane | LE state Conformational Change | 1.4 ps | researchgate.net |
| 9,9'-BA | Acetonitrile | LE state → CT state | 0.3-0.4 ps | researchgate.net |
Intramolecular Vibrational Energy Redistribution (IVR) Processes
Intramolecular Vibrational Energy Redistribution (IVR) is the process by which vibrational energy, initially localized in specific modes following electronic excitation, is redistributed among other vibrational modes within the molecule. hu-berlin.de This process is crucial for understanding the subsequent relaxation pathways.
In bianthracene systems, IVR is intimately coupled with the torsional dynamics. Studies on jet-cooled 9,9'-BA complexes show that a dominant dephasing process in the excited state is IVR, which is accelerated by the significant coupling between the torsional vibration and low-frequency vibrations of the complex. researchgate.netaip.org This coupling provides an efficient pathway for the energy to flow from the initially excited modes into the torsional coordinate, driving the conformational changes. researchgate.netaip.org
Direct evidence of these vibrational dynamics comes from femtosecond stimulated Raman spectroscopy (FSRS) on 1,9'-BA. acs.org These experiments show that upon excitation, a strong Raman mode at 1030 cm⁻¹, assigned to a C-H bending mode coupled to the inter-ring C-C stretch, appears in the Franck-Condon state. acs.org This mode decays on a sub-picosecond timescale, consistent with the torsional relaxation time. acs.org Concurrently, new vibrational modes corresponding to the ring-breathing modes of anthracene radical ions rise in polar solvents, confirming the formation of the CS state. acs.orgresearchgate.net The rapid decay of the initial FC state vibrational mode and the appearance of new modes associated with the relaxed structure is a direct manifestation of energy redistribution through IVR, which facilitates the evolution into different electronic and conformational states. acs.org
Chirality, Atropisomerism, and Stereochemical Control in Bianthracene Compounds
Structural Basis of Axial Chirality in 1,1'-Bianthracene Derivatives
Axial chirality is a form of stereoisomerism where a molecule lacks a traditional chiral center but possesses an axis of chirality, around which substituents are arranged in a non-planar fashion, rendering the molecule non-superimposable on its mirror image. wikipedia.orgscribd.com In this compound derivatives, this chirality originates from the hindered rotation (atropisomerism) around the C1-C1' single bond that connects the two anthracene (B1667546) units. wikipedia.orgscirp.orgunibo.it
The steric hindrance imposed by the hydrogen atoms or other substituents at the ortho positions (peri-positions) of the anthracene rings is substantial enough to create a significant energy barrier to rotation. wikipedia.orgcsic.es This barrier prevents the free interconversion of the two enantiomeric conformations at room temperature, allowing for the isolation of stable atropisomers. unibo.itcsic.es The twisted conformation of the two anthracene moieties results in a helical structure, which is the basis of its chirality. researchgate.netresearchgate.net The stability of these atropisomers is critically dependent on the size and number of the ortho substituents; larger groups lead to a higher rotational barrier. csic.es
The geometry of this compound derivatives is characterized by a staggered arrangement of the anthracene subunits, which twist around the connecting C-C bond to minimize steric repulsion. unican.es This twisted, non-planar structure is the fundamental structural feature responsible for the axial chirality observed in this class of compounds.
Chiroptical Responses and Their Structural Dependencies
Enantiomerically pure this compound derivatives exhibit distinct chiroptical properties, which are highly dependent on their unique three-dimensional structures. These properties, primarily measured by circular dichroism (CD) and circularly polarized luminescence (CPL), provide valuable insights into the absolute configuration and conformational dynamics of these molecules.
Enantiopure samples of this compound and its derivatives show intense Cotton effects in their CD spectra. researchgate.netresearchgate.netexlibrisgroup.com For instance, the nonsubstituted 9,9'-bianthracene (B94274) shows a strong Cotton effect at 321 nm. researchgate.net The sign and magnitude of these effects are directly related to the helical twist of the bianthracene core. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to correlate the observed CD spectra with the absolute stereochemistry of the biaryl system. researchgate.netresearchgate.netexlibrisgroup.com
In addition to CD, some bianthracene derivatives also exhibit circularly polarized luminescence, which is the differential emission of left and right circularly polarized light. For example, enantiopure 9,9'-bianthracene displays an emission band at 449 nm in its CPL spectrum with a dissymmetry factor (|g_lum|) of 3.6 × 10⁻³. researchgate.netresearchgate.netexlibrisgroup.com The intensity and sign of the CPL signal are sensitive to the dihedral angle between the anthracene units in the excited state. researchgate.net The chiroptical responses of these compounds are not only influenced by the inherent chirality of the bianthracene core but also by the nature and position of substituents, which can alter the electronic transitions and the geometry of the molecule. researchgate.net
Enantioselective Synthesis and Resolution Methodologies
The preparation of enantiomerically enriched this compound derivatives is crucial for their application in various fields, including asymmetric catalysis and materials science. Several strategies have been developed to achieve this, broadly categorized into enantioselective synthesis and resolution of racemic mixtures.
Enantioselective Synthesis: This approach aims to create a specific enantiomer directly. One strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the C-C bond formation that creates the biaryl axis. Another powerful method is the desymmetrization of a prochiral biaryl precursor. csic.eschim.it This can be achieved through reactions that introduce a new element of chirality, guided by a chiral reagent or catalyst. csic.es For instance, catalytic asymmetric synthesis has been successfully applied to generate axially chiral pyrroles through heteroannulation reactions. chim.it
Resolution of Racemic Mixtures: Resolution involves the separation of a racemic mixture into its constituent enantiomers. lumenlearning.com
Classical Resolution: This method often involves the reaction of the racemic bianthracene derivative with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. lumenlearning.com The resolving agent is then removed to yield the pure enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective technique for the analytical and preparative separation of enantiomers. researchgate.netresearchgate.net It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. oup.com For example, a CSP derived from this compound-2,2'-dicarboxylic acid has shown excellent discrimination for a range of enantiomeric alcohols. oup.com
Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. msu.edu If one enantiomer reacts significantly faster than the other, it can be selectively consumed or transformed, allowing for the isolation of the unreacted, enriched enantiomer. msu.edu Dynamic kinetic resolution (DKR) is an advanced form of this technique where the racemization of the starting material is faster than the resolution reaction, theoretically allowing for a 100% yield of a single enantiomer. msu.edunih.gov
Chirality Transfer in Supramolecular and On-Surface Architectures
The chirality of this compound derivatives can be transferred to create larger, ordered structures with a specific handedness, both in solution (supramolecular assemblies) and on solid surfaces.
Supramolecular Chirality: In solution, chiral bianthracene molecules can self-assemble into larger aggregates, such as nanofibers or gels, where the molecular chirality is expressed at the macroscopic level. rsc.org This process, known as chirality transfer, is driven by non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net The resulting supramolecular structures can exhibit enhanced chiroptical properties compared to the individual molecules. mdpi.com The environment, such as the solvent composition or temperature, can play a crucial role in inducing and modulating the supramolecular chirality of these assemblies. rsc.org
On-Surface Chirality: On solid surfaces, typically under ultra-high vacuum conditions, this compound derivatives can be used as building blocks for the bottom-up synthesis of atomically precise nanostructures, such as graphene nanoribbons (GNRs). nih.govacs.org The axial chirality of the precursor molecules can be effectively transferred to the resulting polymers and subsequently to the final nanostructures. nih.govresearchgate.netresearchgate.net For example, the on-surface polymerization of enantiomerically enriched 2,2′-dibromo-9,9′-bianthracene on a metal surface leads to the formation of chiral polymers. nih.govresearchgate.net Subsequent cyclodehydrogenation can then produce prochiral graphene nanoribbons with a preferred handedness. nih.govresearchgate.net This demonstrates a powerful strategy for the controlled fabrication of chiral nanoarchitectures with predefined properties. nih.gov The interplay between molecule-molecule and molecule-substrate interactions is critical in governing the assembly and chirality transfer processes on the surface. rsc.org
Computational Chemistry and Theoretical Investigations of 1,1 Bianthracene
Electronic Structure and Molecular Conformation Studies
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like 1,1'-bianthracene. wikipedia.orgimperial.ac.uk It allows for the calculation of ground-state and excited-state properties by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.org DFT calculations have been employed to understand the molecular geometry, electronic properties, and conformational preferences of bianthracene derivatives. acs.org
In its ground state (S₀), the two anthracene (B1667546) units of this compound are not coplanar due to steric hindrance between the hydrogen atoms at the 8 and 8' positions. DFT calculations can precisely determine the dihedral angle between the anthracene moieties. For the excited states, Time-Dependent DFT (TDDFT) is a common extension used to probe their energies and electronic configurations. wikipedia.org For instance, TDDFT calculations on a related bianthryl derivative, 1,9'-bianthryl (1,9'-BA), have been used to optimize the structure in its lowest excited singlet state (S₁), providing insights into the geometric changes upon photoexcitation. acs.org These calculations reveal that the molecule undergoes structural reorganization in the excited state. acs.org
| Compound | State | Method | Calculated Property | Value | Reference |
|---|---|---|---|---|---|
| 1,9'-Bianthryl | S₀ (Ground State) | DFT | Optimized Geometry | Non-planar | acs.org |
| 1,9'-Bianthryl | S₁ (Excited State) | TDDFT | Optimized Geometry | Structural Reorganization | acs.org |
| Oxygen-bridged bianthracene | S₀ → S₁ | DFT | Transition Energy (Δe) | 4.32-4.35 eV | researchgate.net |
| Sulfur-bridged bianthracene | S₀ → S₁ | DFT | Transition Energy (Δe) | 3.93-4.09 eV | researchgate.net |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic properties and reactivity. numberanalytics.com
For this compound and its derivatives, FMO analysis helps in interpreting their electronic absorption and emission spectra. The primary electronic transition responsible for the lowest energy absorption band is the HOMO → LUMO transition. libretexts.orgfirsthope.co.in In bianthracenes, both the HOMO and LUMO are typically π-orbitals distributed over the anthracene frameworks. The spatial distribution and energy levels of these orbitals can be calculated using DFT. researchgate.net
For example, in sulfur-bridged bianthracenes, the lone pair electrons of the sulfur atom extend the π-conjugation, leading to a smaller HOMO-LUMO gap (3.93-4.09 eV) compared to their oxygen-bridged counterparts (4.32-4.35 eV). researchgate.net This smaller energy gap results in a lower energy for the S₀ → S₁ transition. researchgate.net The nature of electronic transitions, such as π → π* or n → π*, can be identified, which is essential for understanding the photophysical properties of the molecule. libretexts.orgfirsthope.co.in
| Compound/System | Orbital Interaction | Transition Type | Significance | Reference |
|---|---|---|---|---|
| This compound | HOMO → LUMO | π → π* | Lowest energy absorption | libretexts.org |
| Sulfur-bridged bianthracene | HOMO-LUMO Gap | S₀ → S₁ | Lower transition energy due to extended π-conjugation | researchgate.net |
| Oxygen-bridged bianthracene | HOMO-LUMO Gap | S₀ → S₁ | Higher transition energy | researchgate.net |
Density Functional Theory (DFT) for Ground and Excited States
Simulation of Reaction Mechanisms and Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. nih.gov Ab initio molecular dynamics (AIMD) calculates the forces between atoms "on the fly" from electronic structure theory, offering high accuracy but at a significant computational cost. nih.govnih.govliu.se Classical molecular dynamics, on the other hand, uses pre-defined force fields, which are sets of parameters that describe the potential energy of a system, allowing for the simulation of larger systems over longer timescales. wustl.edumpg.de
While specific MD simulations for this compound are not extensively detailed in the provided context, these techniques are invaluable for studying the conformational dynamics, such as the rotation around the central C-C bond, and the interactions of the molecule with its environment (e.g., solvent molecules). AIMD can be particularly useful for studying reactive processes where bond breaking and formation occur, as it does not rely on pre-parameterized force fields. aps.org
Computational chemistry is instrumental in mapping the potential energy surfaces (PES) of chemical reactions, allowing for the detailed analysis of reaction pathways for both photochemical and thermal transformations. uea.ac.uk This involves locating transition states and intermediates along the reaction coordinate.
For photochemical reactions, such as the photodimerization of anthracene derivatives, computational methods can elucidate the mechanism, which often involves excited states. researchgate.net These reactions are governed by principles like the Woodward-Hoffmann rules, which can be analyzed using FMO theory. wikipedia.org The absorption of light promotes the molecule to an excited state, which can then undergo transformations not accessible under thermal conditions. numberanalytics.com The excited state can decay through various pathways, including fluorescence, intersystem crossing to a triplet state, or chemical reaction. nih.govlibretexts.org
For thermal transformations, such as the Scholl reaction which can be used to form larger polycyclic aromatic hydrocarbons from bianthracene precursors, DFT calculations can help to understand the reaction mechanism. uea.ac.uk For instance, in the on-surface synthesis of a biphenylene (B1199973) dimer from a tetrabromo-biphenyl precursor on a silver surface, DFT calculations revealed the reaction to be exothermic, proceeding through a series of steps including debromination and intramolecular annulation. arxiv.org Similar approaches could be applied to understand the thermal reactivity of this compound.
| Reaction Type | Computational Method | Key Findings | Example System | Reference |
|---|---|---|---|---|
| Photochemical ([4+4] Cycloaddition) | X-ray monitoring, theoretical analysis | Reaction proceeds in a topotactic manner with significant molecular motion. | bi(anthracene-9,10-dimethylene) | researchgate.net |
| Thermal (On-surface synthesis) | DFT | Exothermic reaction with identified intermediates and transition states. | Tetrabromo-biphenyl on Ag(111) | arxiv.org |
| Photochemical (General) | FMO Theory, Woodward-Hoffmann rules | Predicts whether reactions are thermally or photochemically allowed. | Pericyclic reactions | wikipedia.orgimperial.ac.uk |
Ab Initio Molecular Dynamics and Classical Molecular Dynamics Simulations
Prediction of Spectroscopic Signatures
Computational methods are highly effective in predicting various spectroscopic signatures of molecules, which can then be compared with experimental data for validation.
UV-Vis Spectra: TDDFT is a primary tool for simulating UV-Vis absorption spectra. acs.org By calculating the energies and oscillator strengths of electronic transitions, a theoretical spectrum can be constructed. For example, calculations on 1,9'-BA in different solvents have been used to interpret the experimentally observed transient absorption spectra. acs.org The calculations can predict the wavelengths of maximum absorption (λmax) for different electronic transitions, such as π → π* and n → π*. libretexts.orgfirsthope.co.in
Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. The NIST WebBook provides experimental IR spectral data for 9,9'-bianthracene (B94274), which could be compared with theoretical predictions. nist.gov Femtosecond Stimulated Raman Spectroscopy (FSRS) combined with theoretical calculations has been used to follow the structural evolution during photochemical processes in related systems. researchgate.net
NMR Spectra: While not explicitly detailed for this compound in the provided context, computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which are fundamental for structural elucidation.
Photoelectron Spectra: Theoretical calculations can be compared with data from techniques like Angle-Resolved Photoemission Spectroscopy (ARPES) to gain information about the molecular orbitals. researchgate.net This has been particularly useful in studying molecules adsorbed on surfaces.
The ability to predict these spectra allows for a deeper understanding of the molecule's structure, bonding, and electronic properties, and aids in the interpretation of experimental results. sci-hub.se
Computational Spectroscopy Methods
Computational spectroscopy serves as a powerful tool for interpreting and predicting the spectral properties of this compound and its derivatives. Time-dependent density functional theory (TD-DFT) is a widely used method for simulating electronic absorption and emission spectra. faccts.denih.gov
Researchers have employed TD-DFT calculations to understand the nature of electronic transitions in bianthracene systems. For instance, in a study on a 9,9'-bianthracene-cored molecule, TD-DFT calculations were instrumental in elucidating the twisted intramolecular charge transfer (TICT) character of the excited state, which is crucial for its performance in organic light-emitting diodes (OLEDs). researchgate.net The calculations revealed that due to the nearly perpendicular arrangement of the two anthracene moieties, the S0-S1 transition is primarily localized on a single anthracene unit. rsc.org
In another investigation, TD-DFT calculations were performed on a novel bianthryl derivative to assign specific vibrational modes observed in experimental spectra. acs.org These calculations, which included solvent effects using the conductor-like polarizable continuum model (CPCM), helped to identify a negative frequency associated with the torsional motion of the anthracene rings, confirming this as the reaction coordinate for structural relaxation in the excited state. acs.org The choice of functional and basis set in these calculations is critical for obtaining results that accurately match experimental data. nih.gov For example, a study on anthracene-based dyes found that the B3LYP functional with a 6-31G(d,p) basis set provided absorption maxima values close to experimental observations. acs.org
The table below summarizes representative data from computational spectroscopy studies on bianthracene and related anthracene derivatives, highlighting the calculated absorption maxima (λmax) and the corresponding electronic transitions.
| Compound | Method/Functional | Basis Set | Solvent Model | Calculated λmax (nm) | Transition Assignment | Reference |
|---|---|---|---|---|---|---|
| PPBA (a bianthracene derivative) | TD-DFT/B3LYP | 6-311+G(d,p) | Not specified | Not specified (S1 energy = 2.85 eV) | S0 -> S1 (Localized on a single anthracene unit) | rsc.org |
| Novel Bianthryl Derivative | TD-DFT/cam-B3LYP | 6-31G(d,p) | CPCM (Cyclohexane) | Not specified | CH in-plane bending modes coupled to inter-ring C-C stretching | acs.org |
| Anthracene-based Dye (Reference) | TD-DFT/B3LYP | 6-31G(d,p) | Tetrahydrofuran (B95107) | 367.38 | Not specified | acs.org |
In Silico Design and Property Prediction of Novel Bianthracene-Based Scaffolds
The unique three-dimensional architecture of this compound makes it an attractive scaffold for the in silico design of new functional molecules. Computational methods allow for the prediction of properties and interactions of hypothetical bianthracene derivatives before their synthesis. nih.govdoi.org
Molecular Docking Simulations for Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jpionline.orgdovepress.com While specific molecular docking studies focusing solely on this compound are not extensively documented in the provided results, the principles of this technique are broadly applicable to its derivatives designed for biological interactions. ontosight.ainih.govmdpi.com For example, if a bianthracene derivative were designed as a potential drug, molecular docking would be used to simulate its binding to a target protein, such as an enzyme or receptor. mdpi.com These simulations provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. jpionline.org This information is crucial for structure-based drug design, enabling the optimization of the bianthracene scaffold to enhance its biological activity. numberanalytics.com
Computational Approaches for Structural and Functional Prediction
Computational methods are vital for predicting the structural and functional properties of novel bianthracene-based scaffolds. semanticscholar.orgresearchgate.net Density Functional Theory (DFT) is a primary tool for optimizing the geometry of these molecules and calculating their electronic properties, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. acs.orgarxiv.org The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the material. acs.org For instance, in the design of new hole-transporting materials based on an anthracene core, DFT calculations were used to predict the HOMO-LUMO gaps of newly designed molecules, indicating their potential efficiency in photovoltaic applications. acs.org
Quantitative Structure-Activity Relationship (QSAR) models offer another computational approach to predict the biological activity or other properties of compounds based on their chemical structure. cmu.ac.thcreative-biostructure.com A QSAR model establishes a mathematical relationship between the structural features (descriptors) of a series of compounds and their measured activity. numberanalytics.com Although specific QSAR studies on this compound were not found in the search results, this methodology could be applied to a series of bianthracene derivatives to predict their properties, such as toxicity or efficacy as electronic materials, thereby guiding the design of new compounds with desired characteristics. creative-biostructure.comcanada.ca
The table below presents a summary of computationally predicted electronic properties for designed anthracene-based molecules, illustrating the utility of these methods in materials design.
| Designed Molecule | Computational Method | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Energy Gap (eV) | Potential Application | Reference |
|---|---|---|---|---|---|---|
| AS1 | DFT/B3LYP/6-31G(d,p) | -4.65 | -2.45 | 2.20 | Organic Solar Cells | acs.org |
| AS2 | DFT/B3LYP/6-31G(d,p) | -4.63 | -2.75 | 1.89 | Organic Solar Cells | acs.org |
| AS3 | DFT/B3LYP/6-31G(d,p) | -4.68 | -2.54 | 2.14 | Organic Solar Cells | acs.org |
| AS4 | DFT/B3LYP/6-31G(d,p) | -4.74 | -2.77 | 1.97 | Organic Solar Cells | acs.org |
| AS5 | DFT/B3LYP/6-31G(d,p) | -4.74 | -3.28 | 1.46 | Organic Solar Cells | acs.org |
| AS6 | DFT/B3LYP/6-31G(d,p) | -4.63 | -3.11 | 1.52 | Organic Solar Cells | acs.org |
| AS7 | DFT/B3LYP/6-31G(d,p) | -4.68 | -2.65 | 2.03 | Organic Solar Cells | acs.org |
Advanced Spectroscopic Characterization Methodologies for 1,1 Bianthracene Research
Time-Resolved Fluorescence Spectroscopy for Kinetic Profiling
Time-resolved fluorescence spectroscopy is a powerful tool for investigating the kinetic profile of 1,1'-bianthracene's excited states. This technique monitors the decay of fluorescence intensity over time following photoexcitation, providing crucial information about the lifetimes of excited states and the rates of various dynamic processes such as energy transfer and conformational changes. instras.comiitb.ac.in
In studies of bianthryl compounds, time-resolved fluorescence has been instrumental in understanding the dynamics of charge transfer. For instance, in polar solvents, the formation of a charge-separated (CS) state is observed, characterized by a red-shifted and broadened emission spectrum. The fluorescence lifetime of these species is sensitive to the solvent polarity, with lifetimes increasing in more polar environments. For example, the fluorescence lifetime of 1,9'-bianthryl increases from 3.6 ns in cyclohexane (B81311) to 12 ns in dimethylformamide (DMF). researchgate.net This solvent-dependent lifetime is a hallmark of the formation of a CS state. researchgate.net
The kinetics of fluorescence depolarization can also be measured to study the rotational dynamics of the molecule in its excited state. acs.org By analyzing the time-dependent fluorescence anisotropy, researchers can gain insights into the size and shape of the fluorescing species and the microviscosity of its local environment. instras.comacs.org
Table 1: Solvent-Dependent Fluorescence Lifetimes of 1,9'-Bianthryl
| Solvent | Polarity (ε) | Fluorescence Lifetime (ns) |
|---|---|---|
| Cyclohexane | 2.0 | 3.6 |
| Tetradecane | 2.0 | - |
| Toluene | 2.4 | - |
| Tetrahydrofuran (B95107) | 7.6 | - |
| Acetonitrile | 37.5 | - |
| Dimethylformamide | 36.7 | 12 |
Data sourced from multiple studies. researchgate.net
Ultrafast Transient Absorption Spectroscopy for Excited State Evolution
Ultrafast transient absorption (TA) spectroscopy, also known as flash photolysis, is a pump-probe technique that provides detailed information about the evolution of excited states on femtosecond to nanosecond timescales. edinst.com In a typical experiment, a short "pump" pulse excites the sample, and a delayed "probe" pulse measures the change in absorbance as a function of time and wavelength. This allows for the direct observation of transient species such as excited singlet and triplet states, radical ions, and intermediates in photochemical reactions. edinst.com
For bianthracene derivatives, TA spectroscopy has been crucial in elucidating the complex sequence of events following photoexcitation. For example, in studies of 1,9'-bianthryl, TA spectra reveal the initial formation of a locally excited (LE) state, which then evolves into a charge-separated (CS) state in polar solvents. researchgate.netacs.org The TA spectra show a decay of the LE state absorption band and a concomitant rise of the CS state absorption band. researchgate.netacs.org The timescales of these processes are often in the sub-picosecond to picosecond range and are highly dependent on the solvent. acs.orgresearchgate.net
In nonpolar solvents, the excited state of 1,9'-bianthryl undergoes a different relaxation pathway, involving structural relaxation to a distorted, slightly polar state. acs.org This process is also observed in TA spectra as a temporal evolution of the excited-state absorption features.
Femtosecond Stimulated Raman Spectroscopy (FSRS) Applications
Femtosecond Stimulated Raman Spectroscopy (FSRS) is a powerful technique that combines the temporal resolution of ultrafast spectroscopy with the structural specificity of Raman spectroscopy. nih.govhhu.de It allows for the acquisition of vibrationally resolved spectra of transient species, providing direct insights into their molecular structure. researchgate.neteli-beams.eu
In the study of 1,9'-bianthryl, FSRS has been used to obtain structural information about the distinct excited states. acs.org By selectively probing the vibrational modes of the Franck-Condon and charge-separated states, FSRS has revealed specific structural changes that occur during the excited-state dynamics. For instance, in polar solvents, the disappearance of a Franck-Condon state vibrational mode and the emergence of ring breathing modes characteristic of radical species provide direct evidence for the formation of the CS state. acs.org
Polarization-Resolved Transient Spectroscopy
Polarization-resolved transient spectroscopy adds another dimension to transient absorption experiments by controlling the polarization of the pump and probe beams. tum.despectroscopyonline.com This technique allows for the determination of the orientation of the transition dipole moments of the transient species, providing valuable information about their electronic structure and the nature of the excited-state transitions. researchgate.net
In the context of bianthryl research, polarization-resolved TA spectroscopy has been employed to disentangle the overlapping spectral features of different transient species and to determine the relative orientation of their transition dipole moments. acs.orgresearchgate.net For example, by measuring the anisotropy of the transient absorption, researchers can distinguish between absorption bands that are polarized parallel or perpendicular to the initially excited transition dipole moment. acs.org This information is crucial for accurately assigning the observed transient absorption bands to specific excited states and for understanding the electronic nature of the charge-transfer process.
Rotational Coherence Spectroscopy (RCS) for Gas-Phase Dynamics
Rotational Coherence Spectroscopy (RCS) is a high-resolution spectroscopic technique used to determine the rotational constants and structure of molecules in the gas phase. researchgate.netresearchgate.net By observing the time evolution of rotational coherences, which manifest as recurrent transients in the fluorescence decay, RCS can provide precise information about the moments of inertia of a molecule in both its ground and excited electronic states. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex bianthracene derivatives. weebly.comoxinst.com One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the nuclei in a molecule. nd.edunp-mrd.org
For bianthracene derivatives, ¹H NMR spectra reveal the chemical shifts and coupling patterns of the aromatic protons, which can be used to determine the substitution pattern on the anthracene (B1667546) rings. researchgate.netrsc.org ¹³C NMR provides information about the carbon skeleton of the molecule. mdpi.com The synthesis of novel blue-light-emitting materials based on 10,10'-disubstituted-9,9'-bianthracene derivatives, for instance, was confirmed using ¹H NMR, ¹³C NMR, and elemental analysis. researchgate.net
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are often necessary for the complete structural assignment of complex bianthracene derivatives, especially those with multiple substituents or atropisomers. nd.edunih.gov These techniques provide information about the connectivity between different nuclei in the molecule, allowing for the unambiguous assignment of all proton and carbon signals.
Table 2: Representative ¹H NMR Data for a Bianthracene Derivative
| Compound | Solvent | Chemical Shift (δ) ppm | Protons |
|---|---|---|---|
| 10,10′-dibromo-3,3'-dimethyl-[9,9']bianthracene | CDCl₃ | 2.46-2.69 (s) | 6H |
| 6.96-7.65 (m) | 10H | ||
| 8.44-8.50 (m) | 2H | ||
| 8.67-8.73 (m) | 2H |
Data for MBAn2Br. rsc.org
Surface-Sensitive Spectroscopic Techniques for On-Surface Studies
The study of this compound and its derivatives on surfaces is crucial for understanding their potential applications in molecular electronics and nanotechnology. Surface-sensitive spectroscopic techniques provide detailed information about the adsorption, orientation, and chemical reactions of these molecules on various substrates. diva-portal.org
X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical state of the adsorbed molecules. researchgate.netacs.org By analyzing the core-level binding energies of the constituent atoms, XPS can provide information about the interaction between the molecule and the surface, including charge transfer and chemical bonding. acs.orgarxiv.org
Scanning Tunneling Microscopy (STM) provides real-space images of the adsorbed molecules with atomic resolution, revealing their adsorption geometry and self-assembly behavior on the surface. acs.orgresearchgate.net In combination with theoretical calculations, STM can be used to identify the products of on-surface reactions. researchgate.net
Angle-Resolved Photoemission Spectroscopy (ARPES) can map the electronic band structure of molecular films, providing insights into the orbital ordering and intermolecular electronic coupling. For instance, studies on the on-surface synthesis of graphene nanoribbons from bianthracene precursors have utilized these techniques to follow the reaction pathways and characterize the final products. acs.orgresearchgate.net The on-surface reactions of 10,10′-dibromo-9,9′-bianthracene on copper surfaces, leading to the formation of bisanthene-like species, have been investigated using a combination of STM and XPS. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 1,9'-Bianthryl | 1,9'-BA |
| 9,9'-Bianthryl | 9,9'-BA |
| 10,10′-Dibromo-9,9′-bianthracene | DBBA |
| 10,10′-Dichloro-9,9′-bianthryl | DCBA |
| 10,10'-Diphenyl-9,9'-bianthracene | PPBA |
| 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene | MADN |
| 10,10′-bis(4′-methyl-phenyl-biphenyl-2-yl)-9,9′-bianthracene | MDTPBA |
| 10,10′-bis(4′-(t-butyl)phenyl-biphenyl-2-yl)-9,9′-bianthracene | TDTPBA |
| 10,10′-dibromo-3,3'-dimethyl-[9,9']bianthracene | MBAn2Br |
| Cyclohexane | - |
| Dimethylformamide | DMF |
| Acetonitrile | - |
| Tetradecane | - |
| Toluene | - |
| Tetrahydrofuran | - |
| Anthracene | - |
| Bisanthene | - |
| Water | H₂O |
| Neon | Ne |
Scanning Tunneling Microscopy (STM) in Conjunction with Spectroscopy
Scanning Tunneling Microscopy (STM) is a premier tool for real-space imaging of surfaces with atomic resolution. cond-mat.deacs.org When coupled with spectroscopic techniques, primarily Scanning Tunneling Spectroscopy (STS), it evolves into a powerful platform for probing the local electronic structure of individual molecules like this compound and its derivatives. nanogune.eu This combination allows for a direct correlation between the atomic structure and the electronic properties of the molecule.
The fundamental principle of STM involves quantum tunneling of electrons between a sharp conductive tip and the sample surface. arxiv.org In STS mode, the feedback loop that maintains a constant tunneling current is temporarily opened at a specific location, and the bias voltage is swept. The resulting change in tunneling current (dI/dV) is recorded as a function of the bias voltage, providing a measure of the Local Density of States (LDOS) of the sample at that point. nanogune.eu
In the study of bianthracene derivatives, particularly in the context of on-surface synthesis of graphene nanoribbons, STM and STS have provided invaluable insights. For instance, in the investigation of chiral graphene nanoribbons synthesized from 2,2'-dibromo-9,9'-bianthracene, STS was employed to characterize the electronic properties of the resulting structures. researchgate.netaip.org These measurements revealed the band gap and the energies of the valence and conduction bands of the nanoribbons.
A significant application of this combined technique is the spatial mapping of electronic states. By acquiring dI/dV spectra at different points across a molecule or a molecular assembly, a conductance map can be generated. This map provides a real-space image of the molecular orbitals. For example, constant-height conductance maps of chiral graphene nanoribbons have visualized confined standing waves along the ribbon, offering a direct glimpse into the quantum confinement of electrons within the nanostructure. researchgate.net
Furthermore, STS can be used to identify different chemical species and reaction intermediates on a surface. In the study of the formation of a biphenylene (B1199973) dimer from a tetrabromobianthracene precursor on a silver surface, dI/dV spectra were crucial in characterizing the electronic properties of the final product and distinguishing it from the precursor molecules. The spectra, taken at specific points on the molecule, revealed distinct electronic states associated with the biphenylene dimer.
The synergy between the high-resolution imaging of STM and the energy-resolved spectroscopic information from STS provides a comprehensive picture of the structure-property relationships in bianthracene-based molecular systems.
| Parameter | Description | Application in Bianthracene Research | Reference |
| dI/dV Spectrum | Measurement of the differential conductance as a function of bias voltage. | Provides the Local Density of States (LDOS), revealing band gaps and molecular orbital energies. | aip.org |
| Constant Current Topography | STM imaging mode where the tip height is adjusted to maintain a constant tunneling current. | Provides high-resolution images of the molecular structure and arrangement on a surface. | researchgate.net |
| Constant Height Conductance Map | A spatial map of the dI/dV signal at a constant tip-sample distance and bias voltage. | Visualizes the real-space distribution of specific molecular orbitals. | researchgate.net |
Photoemission Tomography for Electronic Structure Mapping
Photoemission Tomography (PT), often used in conjunction with Angle-Resolved Photoemission Spectroscopy (ARPES), is a powerful experimental technique for mapping the electronic structure of ordered molecular layers in momentum space. This method provides a detailed picture of the molecular orbitals and has been successfully applied to unravel the electronic properties of bianthracene derivatives.
The underlying principle of PT is based on the photoemission process, where an incoming photon excites an electron out of the sample. In the plane-wave final state approximation, the angular distribution of these photoemitted electrons in the far-field is directly related to the Fourier transform of the initial molecular orbital from which the electron was emitted. By measuring the photoemission intensity as a function of both the emission angle and the kinetic energy of the electrons, one can reconstruct the momentum-space representation of the molecular orbitals.
In the context of bianthracene research, PT has been instrumental in identifying reaction intermediates during on-surface synthesis. A study on the thermally induced reaction of 10,10′-dibromo-9,9′-bianthracene (DBBA) on a copper surface to form bisanthene demonstrated the capability of PT to distinguish between different potential reaction intermediates. By comparing the experimental momentum maps with theoretical calculations based on Density Functional Theory (DFT), the researchers were able to unambiguously identify the fully hydrogenated bisanthene as the intermediate species. researchgate.net
The experimental setup for PT typically involves a synchrotron radiation source to provide a tunable source of photons and a hemispherical electron analyzer to measure the kinetic energy and emission angle of the photoelectrons. The combination of experimental ARPES data with DFT simulations is a common approach in PT studies. The theoretical calculations provide simulated momentum maps of the molecular orbitals, which can then be compared with the experimental results for a definitive identification of the electronic states.
The strength of photoemission tomography lies in its sensitivity to the character of the frontier orbitals, which are crucial for the chemical and electronic properties of molecules. This technique has proven to be particularly effective in determining the precise chemical state of molecular adsorbates, including the degree of hydrogenation at the periphery of the molecule.
| Technique | Information Obtained | Relevance to this compound Research | Reference |
| Photoemission Tomography (PT) | Momentum-space maps of molecular orbitals. | Unambiguous identification of molecular orbitals and reaction intermediates. | researchgate.net |
| Angle-Resolved Photoemission Spectroscopy (ARPES) | Measurement of photoemission intensity as a function of electron kinetic energy and emission angle. | Provides the experimental data for photoemission tomography. | |
| Density Functional Theory (DFT) | Theoretical calculation of electronic structure and molecular orbitals. | Used to simulate momentum maps for comparison with experimental PT data. |
Applications of 1,1 Bianthracene in Advanced Materials Science
Organic Electronic and Optoelectronic Devices
The extended π-conjugation and inherent photophysical characteristics of the bianthracene core are particularly advantageous for applications in organic electronics. Its derivatives are engineered to facilitate charge transport and manage electronic excited states, crucial for the functioning of devices like OLEDs and DSSCs.
Development of Bianthracene Derivatives as Host Materials in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 9,9'-bianthracene (B94274) have emerged as highly effective host materials, particularly for blue fluorescent organic light-emitting diodes (OLEDs). researchgate.netepa.gov The nearly perpendicular orientation of the two anthracene (B1667546) units in the 9,9'-bianthracene core helps to reduce the formation of aggregates that would otherwise emit light at longer, undesirable wavelengths. epa.gov This structural feature, combined with good thermal properties and film-forming abilities, leads to excellent electroluminescence performance. epa.gov
Researchers have synthesized various 9,9'-bianthracene derivatives to optimize performance. For instance, alkyl-substituted versions are noted for their easy availability and low cost, serving as both deep-blue emitters and efficient blue hosts. epa.gov A device using a tert-butyl substituted 9,9'-bianthracene as the emitter achieved an external quantum efficiency (EQE) of 3.20% with high color purity, matching the EBU standard for blue. epa.gov When used as a host for the p-bis(p-N,N-diphenyl-aminostyryl)benzene (DSAph) dopant, a methyl-substituted bianthracene derivative enabled a high current efficiency of 16.54 cd/A and an impressive EQE of 9.47% with minimal efficiency roll-off. epa.gov
Fluorinated 9,9'-bianthracene derivatives have also been developed, acting as excellent fluorescent hosts for dopants like DPAVBi and C545T. researchgate.net These host materials have led to high-performance OLEDs with EQEs of 5.43% and 5.20%, respectively. researchgate.net The improved efficiencies in bianthracene-based devices are often attributed to an enhanced generation of singlet excitons. researchgate.netepa.gov
Table 1: Performance of OLEDs with 9,9'-Bianthracene Derivatives
| Bianthracene Derivative Role | Derivative Type | Dopant | Max. EQE (%) | CIE Coordinates | Ref. |
| Emitter | tert-butyl substituted (TBBA) | Nondoped | 3.20% | (0.15, 0.06) | epa.gov |
| Host | methyl substituted (MBA) | DSAph | 9.47% | N/A | epa.gov |
| Host | 10,10′-bis(4-fluorophenyl) (BAn-(4)-F) | DPAVBi | 5.43% | N/A | researchgate.net |
| Host | 10,10′-bis(4-fluorophenyl) (BAn-(4)-F) | C545T | 5.20% | N/A | researchgate.net |
Co-Sensitizer Roles in Dye-Sensitized Solar Cells (DSSCs)
Co-sensitization is a widely used strategy to improve the efficiency and stability of dye-sensitized solar cells (DSSCs). nih.gov This approach involves using two or more dyes with complementary absorption spectra to broaden the range of light harvested by the solar cell. researchgate.net Bianthracene-based organic dyes have been successfully employed as co-sensitizers to enhance the performance of DSSCs, particularly those using ruthenium or porphyrin-based primary dyes. nih.govresearchgate.net These primary sensitizers often have a gap in their absorption spectra in the blue-violet region, which bianthracene derivatives can effectively fill. researchgate.net
Two metal-free organic dyes using a 9,9'-bianthrylene π-spacer linked to a fluorene (B118485) or carbazole (B46965) donor were investigated as co-sensitizers with the primary dye MK-3. researchgate.net The unique twisted structure of these bianthracene dyes and their complementary absorption spectra proved beneficial. researchgate.net By optimizing the concentration of the co-sensitizer, a significant improvement in device performance was achieved. A device sensitized with 0.2 mM MK-3 and 0.04 mM of the bianthracene co-sensitizer (LD2) yielded a power conversion efficiency (PCE) of 6.47%, a notable increase compared to devices with the individual dyes. researchgate.net This enhancement is largely due to improvements in the short-circuit current density (Jsc) and open-circuit voltage (Voc). researchgate.net
Table 2: Photovoltaic Performance of DSSCs with 9,9'-Bianthracene Co-Sensitizers
| Primary Dye | Co-Sensitizer | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) | PCE (%) | Ref. |
| MK-3 | LD2 (Fluorene-based bianthracene) | 14.54 | 0.653 | 0.681 | 6.47 | researchgate.net |
Supramolecular Chemistry and Self-Assembly
The rigid and well-defined geometry of the bianthracene scaffold makes it an excellent building block in supramolecular chemistry, where molecules are designed to spontaneously assemble into larger, ordered structures.
Coordination-Driven Self-Assembly of Metalla-Rectangles
Coordination-driven self-assembly is a powerful method for constructing complex, two-dimensional architectures from metal acceptors and organic ligand donors. nih.gov Bianthracene derivatives have been incorporated into dipyridyl ligands to form large, tetranuclear metalla-rectangles. nih.govnih.govresearchgate.net In a typical synthesis, dipyridyl ligands containing a bianthracene unit are reacted with metal-based acceptors, such as arene-ruthenium complexes, in a 1:1 molar ratio. nih.govnih.gov This process leads to the high-yield formation of stable, cationic, tetra-metallic molecular rectangles. nih.gov
The resulting structures are characterized by techniques like NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction. nih.govnih.gov For example, the X-ray structure of one such rectangle confirmed that two dipyridyl ligands bridge two dinuclear metal acceptors to form the desired rectangular shape. nih.gov These self-assembled metalla-rectangles are being explored for various applications, including host-guest chemistry and as potential anticancer agents. nih.govnih.govresearchgate.net
Surface-Mediated Self-Assembly for Controlled Architectures
The "bottom-up" synthesis of nanomaterials on surfaces allows for the creation of precisely controlled architectures. nih.gov Bianthracene derivatives, particularly 10,10′-dibromo-9,9′-bianthracene (DBBA), are key precursors in the on-surface synthesis of covalent polymers and graphene nanoribbons (GNRs). nih.govunican.esresearchgate.net This process relies on surface-assisted self-assembly, where molecules arrange themselves on a metallic substrate before forming covalent bonds. nih.govacs.org
The choice of the metallic surface (e.g., Cu(111), Au(111), Au(110)) and the molecular precursor design plays a critical role in determining the reaction pathways and the final structure. nih.govunican.esresearchgate.net For instance, the self-assembly of DBBA on a Cu(111) surface can result in different structures, such as chains or amorphous islands, depending on the annealing temperature. nih.gov On Au(110), the reaction of DBBA can follow two different pathways depending on the deposition temperature and surface coverage, but the diffusion of molecules can limit the formation of long-range ordered GNRs. researchgate.net The introduction of phenyl substituents to the DBBA molecule further alters the reaction products on different metal substrates, highlighting the delicate interplay between molecular design and surface catalysis. unican.es
Building Blocks for Nanocarbon Materials
Nanocarbon materials, such as graphene nanoribbons (GNRs), possess exceptional electronic and physical properties, but their synthesis with atomic precision is a significant challenge. The on-surface synthesis approach, using molecular precursors like bianthracene derivatives, has become a vital method for the bottom-up construction of these materials. unican.esresearchgate.net
10,10′-dibromo-9,9′-bianthracene (DBBA) is one of the most widely studied precursors for the synthesis of GNRs with a specific armchair edge structure. researchgate.net The process typically involves depositing the DBBA molecules onto a catalytic metal surface, where they first self-assemble. researchgate.netacs.org Upon heating, the bromine atoms are cleaved, and the molecules polymerize into long chains. researchgate.net A final heating step induces cyclodehydrogenation, "zipping up" the polymer chains into flat, well-defined GNRs. researchgate.net The bianthracene unit serves as a rigid and reliable building block that dictates the width and edge structure of the resulting nanoribbon. researchgate.netambeed.comlabscoop.com This method allows for the creation of more complex nanocarbon architectures, demonstrating the utility of bianthracene as a fundamental component in advanced carbon-based materials. researchgate.net
Precursors for Atomically Precise Graphene Nanoribbons
The on-surface, bottom-up synthesis approach allows for the creation of graphene nanoribbons (GNRs) with atomic precision, a level of control unattainable with top-down methods like lithography. aip.org This precision is crucial as the electronic properties of GNRs, such as their band gap, are highly dependent on their specific width and edge structure. aip.org In this context, derivatives of the bianthracene molecule have proven to be exceptionally effective precursors.
Detailed research has centered on 10,10'-dibromo-9,9'-bianthracene (B55566) (DBBA), a derivative of 9,9'-bianthracene, as a workhorse molecular precursor for synthesizing armchair GNRs. aip.orgarxiv.org The synthesis is a multi-step process that occurs on a catalytic metal surface. The process typically involves:
Deposition : The DBBA precursor molecules are deposited onto a metallic substrate, such as gold (Au(111)) or copper (Cu(111)), under ultra-high vacuum conditions. aip.orgnih.gov
Polymerization : Upon heating, the bromine atoms detach from the anthracene units (dehalogenation). aip.org This allows the activated molecules to link together via an Ullmann coupling reaction, forming long polymer chains. arxiv.org On Au(111), this step occurs at approximately 200 °C (470 K). aip.org
Cyclodehydrogenation : Further annealing at higher temperatures (around 400 °C or 670 K) induces intramolecular C-H bond activation, causing the polymer chains to planarize into the final graphene nanoribbon structure. aip.orgarxiv.org
The choice of substrate plays a critical role in the final structure of the GNR. While DBBA on Au(111) or Ag(111) surfaces reliably yields 7-armchair graphene nanoribbons (7-AGNRs), using a Cu(111) substrate leads to a surprising outcome. arxiv.orgresearchgate.net On Cu(111), the DBBA precursor forms chiral (3,1)-GNRs instead of the expected armchair variant. arxiv.org This substrate-specific behavior highlights the intricate interplay between the molecular precursor and the catalytic surface. researchgate.netnih.gov
To achieve substrate-independent synthesis of specific GNR topologies, researchers have designed alternative precursors. For example, to specifically target (3,1)-chiral GNRs regardless of the metal substrate, 2,2'-dibromo-9,9'-bianthracene was developed. arxiv.orgarxiv.org This precursor successfully yields (3,1)-GNRs on Au(111), Ag(111), and Cu(111), demonstrating the power of rational precursor design in controlling the outcome of on-surface synthesis. arxiv.org
Recent studies have also focused on optimizing the growth process to achieve longer and better-aligned GNRs. By creating a well-ordered, dense monolayer of DBBA on Au(111) at room temperature, researchers could suppress the random diffusion and desorption of precursors during heating. nih.govrsc.org This led to the formation of significantly longer and more oriented GNRs compared to conventional methods. nih.gov
Table 1: Synthesis of Graphene Nanoribbons from Bianthracene Precursors
| Precursor Molecule | Substrate | Annealing Steps | Resulting GNR Structure |
| 10,10'-dibromo-9,9'-bianthracene (DBBA) | Au(111), Ag(111) | ~200 °C (Polymerization), ~400 °C (Cyclodehydrogenation) | 7-armchair GNR (7-AGNR) |
| 10,10'-dibromo-9,9'-bianthracene (DBBA) | Cu(111) | ~200 °C (Polymerization), ~400 °C (Cyclodehydrogenation) | (3,1)-chiral GNR |
| 2,2'-dibromo-9,9'-bianthracene | Au(111), Ag(111), Cu(111) | ~150 °C (Polymerization), ~205 °C (Cyclodehydrogenation) | (3,1)-chiral GNR |
| 10,10'-dibromo-9,9'-bianthracene (DBBA) | TiO₂(110) | Thermally induced | 7-armchair GNR (7-AGNR) |
Design of Conjugated Chiral Nanocarbons
Conjugated chiral nanocarbons are a class of materials attracting significant interest for their potential in chiroptical applications and next-generation quantum technologies. researchgate.netmpg.de Chirality in these molecules can induce unique phenomena, most notably the chiral-induced spin selectivity (CISS) effect. mpg.de The CISS effect allows chiral molecules to act as spin filters, meaning they preferentially transmit electrons of one spin direction over the other, which could be harnessed for spintronic devices. mpg.de
The 1,1'-bianthracene unit is a key structural motif for imparting chirality into larger nanocarbon systems. Unlike the more flexible 9,9'-bianthracene, the steric hindrance between the hydrogen atoms on the adjacent rings in this compound forces the two anthracene units to adopt a twisted conformation about the C1-C1' single bond. researchgate.net This fixed, non-planar arrangement creates a stable chiral axis.
Conclusion and Future Directions in 1,1 Bianthracene Research
Current Challenges and Knowledge Gaps in Bianthracene Science
Despite the progress in bianthracene chemistry, researchers face several persistent challenges. The synthesis of anthracene (B1667546) and its derivatives, including bianthracenes, remains a complex task. nih.govbeilstein-journals.org Achieving high-purity, high-yield materials is often hindered by issues such as the formation of byproducts and the need for harsh reaction conditions. For instance, the synthesis of crucial precursors like 10,10'-dibromo-9,9'-bianthracene (B55566) requires careful control to prevent polybromination and to remove residual metal catalysts.
A significant knowledge gap exists in the complete understanding of the relationship between the molecular structure of bianthracene derivatives and their resulting material properties. The two anthracene units in 9,9'-bianthracene (B94274) are known to be oriented almost perpendicularly to each other due to steric hindrance, a structural feature that is critical to preventing self-quenching effects in applications like OLEDs. researchgate.netresearchgate.net However, predicting and controlling the precise impact of different substituent groups on the dihedral angle, electronic properties, and photophysical behavior remains a challenge. researchgate.netrsc.org The photophysical behavior of these systems in aggregated states is not fully understood, with phenomena like aggregation-induced blue-shifted emission requiring more investigation. acs.org
Furthermore, while bianthracenes are promising as blue emitters in OLEDs, achieving long-term stability and high efficiency simultaneously is a major hurdle that impedes the broader commercialization of this technology. magtech.com.cn There is also a need to fully explore the potential of bianthracene derivatives in other areas, such as pharmaceuticals and organic electronics, where initial studies have shown promise but comprehensive research is lacking. ontosight.ainih.govbotanyjournals.com
Emerging Methodologies and Interdisciplinary Opportunities
To overcome the current challenges, researchers are developing and applying a range of emerging methodologies. In the realm of synthesis, greener and more efficient methods are being explored, such as photocatalytic bromination and the use of ionic liquids as environmentally benign solvents, though these are yet to match the scalability of traditional protocols. A pivotal advancement is the use of on-surface synthesis under ultra-high vacuum conditions. acs.orgacs.org This bottom-up approach allows for the creation of atomically precise graphene nanoribbons (GNRs) from bianthracene precursors on catalytic metal surfaces, with direct visualization and characterization using scanning probe microscopy. acs.org
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for predicting the geometric and electronic structures of new bianthracene derivatives. rsc.orgacs.org These theoretical studies help to rationalize experimental findings and guide the design of molecules with tailored properties for specific applications. For potential biomedical applications, in silico techniques like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are being used to screen bianthracene compounds for their therapeutic potential, accelerating the drug discovery process. botanyjournals.com
The complexity of bianthracene research necessitates an interdisciplinary approach, combining expertise from organic chemistry, physics, materials science, and engineering. cifor-icraf.orgnih.gov The development of advanced materials for OLEDs, for example, requires chemists to synthesize novel emitters and hosts, while physicists and engineers are needed to fabricate, characterize, and optimize the device performance. rsc.orgmagtech.com.cn Similarly, exploring the potential of bianthracene-based GNRs for nanoelectronics is a collaborative effort between synthetic chemists and condensed-matter physicists. acs.org Such collaborations are crucial for translating fundamental research into tangible technological advancements. victoria.ac.nzresearchgate.net
Outlook for Novel Bianthracene-Based Material Discoveries
The future for 1,1'-bianthracene-based materials is rich with possibilities across diverse scientific and technological domains. The unique, twisted structure of many bianthracene derivatives makes them exceptional candidates for advanced electronic and photonic applications.
Organic Electronics: A primary area of focus remains their use in Organic Light-Emitting Diodes (OLEDs). nih.govbeilstein-journals.org Research into new fluorinated 9,9'-bianthracene derivatives continues to push the boundaries of deep-blue emitters, which are critical for high-quality displays and solid-state lighting. rsc.orgresearchgate.net The development of bianthracene-based host materials for fluorescent OLEDs is also a promising avenue, with studies showing they can significantly enhance device efficiency. researchgate.netresearchgate.netnih.gov Beyond OLEDs, their semiconductor properties make them attractive for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govontosight.airesearchgate.net
Graphene Nanoribbons (GNRs): Bianthracene derivatives are key molecular precursors in the bottom-up synthesis of GNRs with precisely controlled structures. The ability to tune the width and edge structure of GNRs through the design of the bianthracene precursor allows for the engineering of their electronic properties, including the bandgap. acs.org This opens up possibilities for their use in next-generation nanoelectronic devices and quantum information technologies. acs.org
Biomedical Applications: The exploration of bianthracene derivatives for therapeutic uses is an emerging field with significant potential. Anthraquinone derivatives, which share structural similarities, have shown a range of biological activities. nih.govnih.gov Recent in silico studies have identified a bianthracene tetrone derivative as a potential inhibitor of acetylcholinesterase, suggesting a possible application in the treatment of Alzheimer's disease. botanyjournals.com Further research may uncover other biomedical applications, leveraging the unique three-dimensional structure of bianthracenes for targeted drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
